

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymandelonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxymandelonitrile**

Cat. No.: **B7824525**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **4-Hydroxymandelonitrile**, a cyanohydrin of significant interest in organic synthesis and as a key intermediate in the biosynthesis of cyanogenic glycosides. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical experimental guidance. While experimentally verified data for some properties of **4-Hydroxymandelonitrile** are limited in publicly accessible literature, this guide synthesizes available information, including computed values, and provides detailed protocols for the experimental determination of key physicochemical parameters. The structure of this guide is designed to be a practical laboratory resource, emphasizing not only the known properties but also the scientific rationale behind the methodologies for their characterization.

Introduction: The Significance of 4-Hydroxymandelonitrile

4-Hydroxymandelonitrile, with the IUPAC name 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile, is a cyanohydrin derived from the formal addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde. Its structure, featuring a chiral center, a hydroxyl group, a nitrile group, and a phenolic moiety, makes it a versatile building block in organic chemistry.

In the realm of natural products, **4-Hydroxymandelonitrile** is a crucial precursor in the biosynthesis of dhurrin, a cyanogenic glycoside found in plants like sorghum.^[1] The enzymatic synthesis of the (R)-enantiomer is a well-studied process, often carried out in biphasic systems to optimize yield and enantiomeric excess.^[1] Understanding the physicochemical properties of **4-Hydroxymandelonitrile** is paramount for its efficient synthesis, handling, and utilization in further chemical transformations, as well as for a deeper comprehension of its role in biological systems.

This guide will delve into the structural and physicochemical characteristics of **4-Hydroxymandelonitrile**, offering a detailed examination of its properties and the experimental workflows to ascertain them.

Molecular Structure and Identification

A foundational understanding of **4-Hydroxymandelonitrile** begins with its molecular structure and key identifiers.

Chemical Structure

The chemical structure of **4-Hydroxymandelonitrile** is depicted below. The central carbon atom, bonded to the hydroxyl group, nitrile group, phenyl ring, and a hydrogen atom, is a chiral center. Therefore, **4-Hydroxymandelonitrile** can exist as two enantiomers, (R)- and (S)-**4-Hydroxymandelonitrile**.

Caption: 2D Chemical Structure of **4-Hydroxymandelonitrile**.

Key Identifiers

For unambiguous identification, the following identifiers are crucial:

Identifier	Value	Source
IUPAC Name	2-hydroxy-2-(4-hydroxyphenyl)acetonitrile	
CAS Number	13093-65-7	
Molecular Formula	C ₈ H ₇ NO ₂	
Molecular Weight	149.15 g/mol	
InChI Key	HOOOPXDSCCKBLFG-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC(=CC=C1C(C#N)O)O	[2]

Physicochemical Properties: A Quantitative Overview

This section presents a summary of the known and predicted physicochemical properties of **4-Hydroxymandelonitrile**. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis for critical applications.

Property	Value	Notes	Source
Melting Point	96-103 °C	Experimental range from a commercial supplier.	[3]
Boiling Point	366.0 ± 27.0 °C	Predicted value.	[4]
Density	1.327 ± 0.06 g/cm ³	Predicted value.	[4]
Water Solubility	8.37 g/L	Predicted value.	[5]
pKa	9.35 ± 0.26	Predicted value for the phenolic hydroxyl group.	[4]
LogP	0.73	Predicted value.	[5]

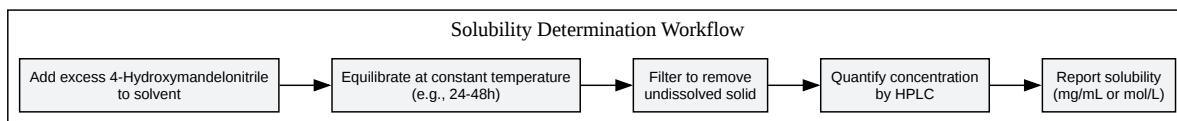
Experimental Determination of Physicochemical Properties

For drug development and rigorous scientific research, experimentally determined physicochemical data is indispensable. This section outlines the standard methodologies for characterizing key properties of **4-Hydroxymandelonitrile**.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range can indicate the presence of impurities or multiple polymorphic forms.

Experimental Protocol: Capillary Melting Point Method


- **Sample Preparation:** A small amount of finely powdered, dry **4-Hydroxymandelonitrile** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
- **Validation:** The calibration of the apparatus should be verified using certified reference standards with known melting points.

Solubility Profile

Causality: Solubility in various solvents is a critical parameter for designing reaction conditions, purification processes, and, in the context of drug development, formulation strategies. The "like dissolves like" principle generally applies, with polar solvents being more effective for this moderately polar molecule.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

- Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and acetonitrile.
- Sample Preparation: An excess amount of **4-Hydroxymandelonitrile** is added to a known volume of the selected solvent in a sealed vial.
- Equilibration: The vials are agitated (e.g., on a shaker) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.
- Sample Collection and Preparation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed. The aliquot is then filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
- Quantification: The concentration of **4-Hydroxymandelonitrile** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
- Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

Causality: The pKa value of the phenolic hydroxyl group is crucial for understanding the ionization state of **4-Hydroxymandelonitrile** at different pH values. This influences its solubility, reactivity, and biological interactions.

Experimental Protocol: Potentiometric Titration

- Sample Preparation: A known concentration of **4-Hydroxymandelonitrile** is dissolved in a suitable solvent system (e.g., a co-solvent mixture like water-methanol if aqueous solubility is limited).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
- Validation: The method should be validated using a compound with a known pKa in the same solvent system.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **4-Hydroxymandelonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of specific functional groups and their connectivity.

Predicted ^1H NMR Spectral Data:

- Aromatic Protons (H-Ar): Expected to appear as two doublets in the region of δ 6.8-7.4 ppm, characteristic of a para-substituted benzene ring.

- Methine Proton (-CH(OH)CN): A singlet or a doublet (if coupled to the hydroxyl proton) is expected in the region of δ 5.0-5.5 ppm.
- Hydroxyl Protons (-OH): The chemical shifts of the phenolic and alcoholic hydroxyl protons are variable and depend on the solvent, concentration, and temperature. They may appear as broad singlets.

Predicted ^{13}C NMR Spectral Data:

- Nitrile Carbon (-CN): Expected to appear in the region of δ 115-125 ppm.
- Aromatic Carbons: Signals for the six aromatic carbons are expected in the region of δ 115-160 ppm.
- Methine Carbon (-CH(OH)CN): The signal for the carbon bearing the hydroxyl and nitrile groups is expected in the region of δ 60-70 ppm.

Experimental Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of **4-Hydroxymandelonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous peak assignments.
- Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ^1H NMR signals to determine the relative number of protons. Assign the signals based on their chemical shifts, multiplicities, and correlation signals from 2D NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Absorption Bands:

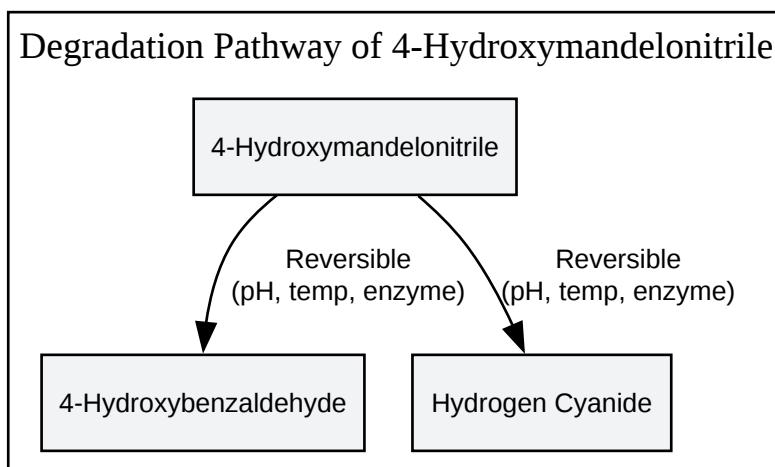
- O-H Stretch (phenolic and alcoholic): A broad band in the region of 3200-3600 cm^{-1} .
- C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm^{-1} .
- C≡N Stretch (nitrile): A sharp, medium-intensity peak around 2240-2260 cm^{-1} .
- C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm^{-1} .
- C-O Stretch: A peak in the region of 1000-1250 cm^{-1} .

Experimental Protocol for FTIR Analysis:

- Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment (or pure KBr for a pellet) is recorded and subtracted from the sample spectrum.
- Data Interpretation: The absorption bands in the spectrum are assigned to their corresponding functional groups.

Stability and Degradation

Causality: Understanding the stability of **4-Hydroxymandelonitrile** is critical for its storage, handling, and application. As a cyanohydrin, it is susceptible to degradation, particularly through the reversible reaction to form 4-hydroxybenzaldehyde and hydrogen cyanide.


Factors Influencing Stability:

- pH: Cyanohydrin stability is highly pH-dependent. The equilibrium favors the cyanohydrin at acidic to neutral pH. Under basic conditions, the equilibrium shifts towards the starting aldehyde and cyanide.
- Temperature: Elevated temperatures can promote the decomposition of cyanohydrins.

- Enzymatic Degradation: In biological systems, enzymes such as hydroxynitrile lyases can catalyze the breakdown of **4-Hydroxymandelonitrile**.

Experimental Protocol for Stability Assessment:

- Forced Degradation Studies: Subject solutions of **4-Hydroxymandelonitrile** to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and thermal (e.g., elevated temperatures) conditions.
- Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed solutions.
- Quantification: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining **4-Hydroxymandelonitrile** and identify any degradation products.
- Data Analysis: Plot the concentration of **4-Hydroxymandelonitrile** as a function of time to determine the degradation kinetics under each condition.

[Click to download full resolution via product page](#)

Caption: Reversible Degradation of **4-Hydroxymandelonitrile**.

Polymorphism

Causality: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact physicochemical properties such as melting point, solubility, and stability. While no specific studies on the polymorphism of **4-Hydroxymandelonitrile** were identified in

the literature, it is a critical parameter to investigate for any solid-state compound intended for pharmaceutical use.

Experimental Protocol for Polymorph Screening:

- Crystallization Studies: Crystallize **4-Hydroxymandelonitrile** from a variety of solvents with different polarities and at different temperatures and cooling rates.
- Solid-State Characterization: Analyze the resulting solid forms using techniques such as:
 - Powder X-Ray Diffraction (PXRD): To identify different crystal lattices.
 - Differential Scanning Calorimetry (DSC): To detect different melting points and phase transitions.
 - Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation.
 - Infrared (IR) and Raman Spectroscopy: To identify differences in vibrational modes between polymorphs.

Safety and Handling

As a nitrile-containing compound, **4-Hydroxymandelonitrile** should be handled with appropriate safety precautions.

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
- Toxicity: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6][7]
- Disposal: Dispose of in accordance with local, state, and federal regulations.[6][7]

Conclusion

4-Hydroxymandelonitrile is a molecule of considerable scientific interest due to its role in natural product biosynthesis and its potential as a synthetic intermediate. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesizing both available data and expert-guided experimental protocols. For researchers and drug development professionals, a thorough experimental characterization of this compound, following the methodologies outlined herein, is essential for its effective and safe utilization. The provided workflows for determining melting point, solubility, pKa, and spectroscopic characteristics, as well as for assessing stability and polymorphism, offer a robust framework for generating the critical data required for advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Nondestructive Metabolomic Fingerprinting: FTIR, NIR and Raman Spectroscopy in Food Screening [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymandelonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7824525#physicochemical-properties-of-4-hydroxymandelonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com